molecular formula C12H17NO B3263984 2-(2-Ethoxyphenyl)pyrrolidine CAS No. 383127-71-7

2-(2-Ethoxyphenyl)pyrrolidine

Cat. No. B3263984
CAS RN: 383127-71-7
M. Wt: 191.27 g/mol
InChI Key: BQXZOGXUPMYSLZ-UHFFFAOYSA-N
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Description

“2-(2-Ethoxyphenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocyclic structure . The pyrrolidine ring is a key component of many biologically and pharmacologically active molecules .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . For instance, pyrrolidine-2-one derivatives have been synthesized by reacting substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H17NO . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives are known to exhibit a wide range of chemical reactions. They are used as intermediates in drug research and development studies . The specific chemical reactions of “this compound” are not detailed in the available sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(2-Methoxyphenyl)pyrrolidine”, include a density of 1.0±0.1 g/cm3, a boiling point of 269.4±33.0 °C at 760 mmHg, and a flash point of 106.8±14.8 °C . The specific physical and chemical properties of “this compound” are not detailed in the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Organic Synthesis : The synthesis of 5-methoxylated 3-pyrrolin-2-ones involves the rearrangement of chlorinated pyrrolidin-2-ones, which are useful intermediates for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
  • Corrosion Inhibition : Pyrrolidine derivatives have been shown to inhibit steel corrosion in sulphuric acid, with potential applications in industrial processes (Bouklah et al., 2006).

Ligand Chemistry and Coordination Compounds

  • Ligand Chemistry : Hybrid (Te, N) and (N, Te, N) ligands featuring the pyrrolidine ring have been synthesized, offering insights into their coordination behavior with palladium(II) and mercury(II) complexes (Singh et al., 2003).

Crystallography and Material Science

  • Crystal Structure Analysis : Research on 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one has detailed its crystal structure, showcasing intermolecular hydrogen bonding and its implications for material properties (Mohammat et al., 2008).
  • Nanoassemblies : A study on self-assembly of gold nanoparticles on fullerene nanospheres highlights the role of a C60-pyrrolidine derivative, indicating potential applications in nanotechnology and materials science (Zhang et al., 2004).

Pharmacological Applications

  • Pharmacology : Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and evaluated for their electrocardiographic, antiarrhythmic, and antihypertensive activities, shedding light on their therapeutic potential (Malawska et al., 2002).

Safety and Hazards

The safety data sheet for pyrrolidine suggests that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled . The specific safety and hazards of “2-(2-Ethoxyphenyl)pyrrolidine” are not detailed in the available sources.

Future Directions

Pyrrolidine derivatives continue to be of interest in drug discovery due to their diverse biological activities. Future research may focus on designing and developing new pyrrolidine compounds with different biological profiles . The specific future directions for “2-(2-Ethoxyphenyl)pyrrolidine” are not detailed in the available sources.

properties

IUPAC Name

2-(2-ethoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-14-12-8-4-3-6-10(12)11-7-5-9-13-11/h3-4,6,8,11,13H,2,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXZOGXUPMYSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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